molecular formula C14H9ClN2O2 B2855776 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 90520-09-5

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No. B2855776
CAS RN: 90520-09-5
M. Wt: 272.69
InChI Key: DGQIVAAUAZNPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CPHQ, is a synthetic compound with a wide range of applications in scientific research. CPHQ is a member of the quinazolinone family, which is a heterocyclic aromatic compound containing a fused 4-membered ring of two nitrogen atoms and two carbon atoms. CPHQ is a white powder that is soluble in water and organic solvents. Its chemical formula is C11H7ClN2O.

Mechanism Of Action

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone acts as a reagent, catalyst, and building block for organic molecules. It acts as a reagent by catalyzing the formation of covalent bonds between two molecules. It acts as a catalyst by speeding up the rate of a reaction and increasing the yield of the desired product. It acts as a building block by providing the necessary functional groups for the formation of the desired molecule.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin in the skin. 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several advantages for lab experiments. It is a non-toxic, water-soluble compound that can be easily synthesized and stored. It has a wide range of applications in scientific research and can be used as a reagent, catalyst, and building block for organic molecules. However, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone also has some limitations. It is not very stable and can easily decompose in the presence of light and heat.

Future Directions

In the future, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be used in the development of new drugs and therapies for a variety of diseases. It could also be used as a building block for the synthesis of novel organic compounds. Additionally, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be further studied to identify its potential therapeutic effects on various physiological and biochemical processes. Finally, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be used in the development of new imaging and biosensing techniques.

Scientific Research Applications

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is widely used in scientific research as a reagent, catalyst, and building block for organic molecules. It is used in the synthesis of organic compounds, such as quinazoline derivatives, which are used in the treatment of diseases such as cancer, diabetes, and hypertension. 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is also used in the synthesis of fluorescent dyes, which are used in imaging and biosensing applications.

properties

IUPAC Name

2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIVAAUAZNPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Synthesis routes and methods

Procedure details

35 g (0.2 mol) of o-chlorobenzoyl chloride are added to a solution of 30.4 g (0.2 mol) of o-aminobenzhydroxamic acid in 250 ml of dioxane at 20°-30° C. The mixture is boiled under reflux for 3 hours, the solvent is then distilled in vacuo, 100 ml of ether are added to the residue, and the crystalline product is filtered off under suction. It is dissolved in 300 ml of 5% strength sodium hydroxide solution, the solution is filtered and the filtrate is acidified with concentrated hydrochloric acid. The precipitated product is then filtered off under suction and rinsed with water. In this manner, 28.2 g (52% of theory) of 2-(2-chlorophenyl)-3-hydroxy-3,4-dihydro-4-oxo-quinazoline are obtained in the form of crystals of melting point 211° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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